Cas no 1806069-38-4 (2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-methanol)

2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-methanol Chemical and Physical Properties
Names and Identifiers
-
- 2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-methanol
-
- Inchi: 1S/C9H9F5N2O2/c10-8(11)6-5(1-15)16-2-4(3-17)7(6)18-9(12,13)14/h2,8,17H,1,3,15H2
- InChI Key: FYANMIAKAPPRRQ-UHFFFAOYSA-N
- SMILES: FC(C1C(CN)=NC=C(CO)C=1OC(F)(F)F)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 264
- XLogP3: 0.7
- Topological Polar Surface Area: 68.4
2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029082783-1g |
2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-methanol |
1806069-38-4 | 97% | 1g |
$1,534.70 | 2022-04-01 |
2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-methanol Related Literature
-
Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
-
Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
5. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
Additional information on 2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-methanol
Recent Advances in the Study of 2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-methanol (CAS: 1806069-38-4)
The compound 2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-methanol (CAS: 1806069-38-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the synthetic challenges associated with the preparation of 2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-methanol. Researchers have developed novel synthetic routes to optimize yield and purity, leveraging advanced techniques such as multi-step organic synthesis and catalytic fluorination. These advancements have facilitated the production of sufficient quantities for further biological evaluation.
In terms of biological activity, preliminary in vitro studies have demonstrated that this compound exhibits promising inhibitory effects against specific enzymatic targets, particularly those involved in inflammatory pathways. The presence of both difluoromethyl and trifluoromethoxy groups is believed to enhance its binding affinity and metabolic stability, making it a potential candidate for the development of anti-inflammatory agents.
Further investigations into the pharmacokinetic properties of 2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-methanol have revealed favorable absorption and distribution profiles in animal models. However, challenges remain in optimizing its metabolic stability and minimizing potential off-target effects. Ongoing research is focused on structural modifications to improve these parameters while retaining its therapeutic efficacy.
The compound's mechanism of action has been explored through molecular docking studies, which suggest that it interacts with key residues in the active site of target proteins. These findings provide a foundation for rational drug design and the development of more potent analogs. Additionally, computational modeling has been employed to predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, aiding in the prioritization of lead compounds for further development.
Collaborative efforts between academic institutions and pharmaceutical companies have accelerated the translation of these findings into preclinical development. Several patent applications have been filed, underscoring the commercial potential of 2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-methanol as a novel therapeutic agent. Future research directions include expanding its therapeutic indications and exploring combination therapies with existing drugs.
In conclusion, 2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-methanol represents a promising scaffold for drug discovery, with ongoing studies aimed at addressing its current limitations and unlocking its full therapeutic potential. The integration of synthetic chemistry, computational biology, and translational research will be critical in advancing this compound toward clinical applications.
1806069-38-4 (2-(Aminomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-5-methanol) Related Products
- 2248172-72-5((2S)-2-(2,4,5-Trifluorophenyl)propan-1-amine)
- 96566-14-2(ethyl 7-hydroxychromane-2-carboxylate)
- 1513050-58-2(5-(2,3-Dihydro-1-benzofuran-5-yl)pentan-2-amine)
- 1336787-16-6((2S)-1-(3-bromophenyl)propan-2-amine)
- 691380-91-3(1-(5-bromo-2,4-dimethylbenzenesulfonyl)-4-(2,4-dimethylphenyl)piperazine)
- 1239737-86-0(3-Chloro-7-methyl-1H-indazole)
- 2137093-58-2((1R)-2,2-dimethyl-1-{5-methylfuro[3,2-b]pyridin-2-yl}propan-1-amine)
- 1421512-22-2(N-3-(2-phenyl-1H-imidazol-1-yl)propyl-2,1,3-benzothiadiazole-5-carboxamide)
- 393845-35-7(ethyl 1-{1-phenyl-1H-pyrazolo3,4-dpyrimidin-4-yl}piperidine-4-carboxylate)
- 2680540-46-7(1-3-(difluoromethyl)-3-methoxycyclobutylmethanamine hydrochloride)




